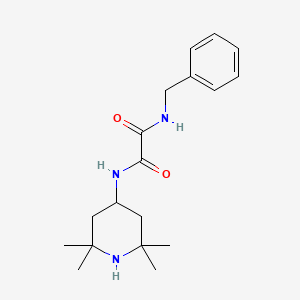
N-benzyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
描述
N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is a chemical compound that belongs to the class of oxamides It is characterized by the presence of a benzyl group and a tetramethylpiperidinyl group attached to the oxamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide typically involves the reaction of benzylamine with 2,2,6,6-tetramethylpiperidin-4-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor, and the product is continuously collected. This approach offers advantages such as improved reaction rates, higher yields, and better control over reaction conditions .
化学反应分析
Types of Reactions
N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding oxamides with different functional groups, while reduction can yield amines or alcohols.
科学研究应用
N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
作用机制
The mechanism of action of N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biological pathways, making the compound useful in the study of enzyme function and regulation .
相似化合物的比较
Similar Compounds
- N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamide
- N-benzyl-N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)propanamide
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
Uniqueness
N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is unique due to its specific structural features, such as the presence of both a benzyl group and a tetramethylpiperidinyl group. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
N-benzyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-17(2)10-14(11-18(3,4)21-17)20-16(23)15(22)19-12-13-8-6-5-7-9-13/h5-9,14,21H,10-12H2,1-4H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMXBOITBOHTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Chlorophenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one](/img/structure/B3943883.png)
![2-{[(4-propylphenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3943889.png)
![6-[(biphenyl-4-yloxy)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B3943895.png)
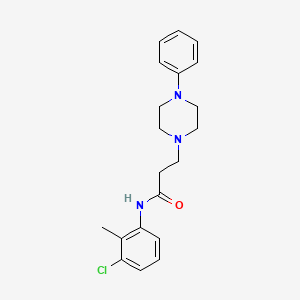
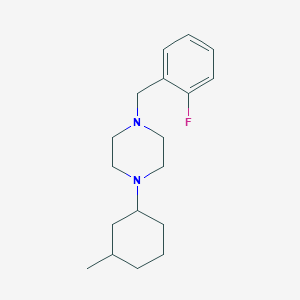
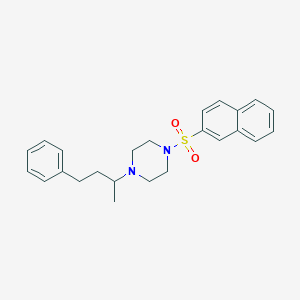
![4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B3943924.png)
![4-{[(4-methylphenyl)amino]methylene}-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3943946.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3943950.png)
![3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3943958.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B3943961.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3943964.png)
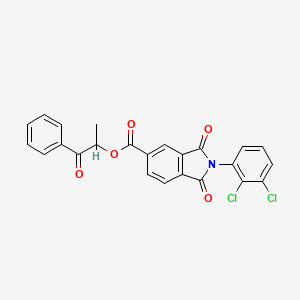
![1-Ethylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3943983.png)
